![molecular formula C12H15F2NO B2874404 N-[(2,6-difluorophenyl)methyl]-2,2-dimethylpropanamide CAS No. 2327225-15-8](/img/structure/B2874404.png)
N-[(2,6-difluorophenyl)methyl]-2,2-dimethylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(2,6-difluorophenyl)methyl]-2,2-dimethylpropanamide, commonly known as DFP-10825, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. The compound belongs to the class of amides and has a molecular formula of C14H17F2NO.
Wirkmechanismus
DFP-10825 acts as a positive allosteric modulator of the mGluR5 receptor, which enhances the receptor's response to glutamate. This results in increased signaling through the receptor, leading to the activation of downstream signaling pathways that are involved in various physiological processes such as synaptic plasticity and learning and memory.
Biochemical and Physiological Effects:
DFP-10825 has been shown to have various biochemical and physiological effects, including the enhancement of synaptic plasticity, improvement of cognitive function, and reduction of neuroinflammation. The compound has also been found to have neuroprotective effects, which may be beneficial in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
DFP-10825 has several advantages for lab experiments, including its high potency and selectivity for the mGluR5 receptor, which allows for precise modulation of the receptor's activity. However, the compound's limited solubility in aqueous solutions may pose a challenge in some experimental settings.
Zukünftige Richtungen
DFP-10825 has the potential to be developed into a therapeutic agent for the treatment of various neurological disorders. Future research could focus on further elucidating the compound's mechanism of action and exploring its potential applications in the treatment of other diseases. Additionally, the development of more potent and selective mGluR5 modulators could lead to the discovery of new therapeutic agents for neurological disorders.
Synthesemethoden
The synthesis of DFP-10825 involves a multi-step process that starts with the reaction of 2,6-difluorobenzyl chloride with 2,2-dimethylpropan-1-amine to form the intermediate compound, N-(2,6-difluorobenzyl)-2,2-dimethylpropan-1-amine. This intermediate compound is then reacted with acetic anhydride to form N-(2,6-difluorobenzyl)-2,2-dimethylpropanamide, which is further converted to DFP-10825 by reacting with sodium hydride.
Wissenschaftliche Forschungsanwendungen
DFP-10825 has been found to have potential therapeutic applications in the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and schizophrenia. The compound acts as an allosteric modulator of the metabotropic glutamate receptor 5 (mGluR5), which is involved in the regulation of various physiological processes such as learning, memory, and synaptic plasticity.
Eigenschaften
IUPAC Name |
N-[(2,6-difluorophenyl)methyl]-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F2NO/c1-12(2,3)11(16)15-7-8-9(13)5-4-6-10(8)14/h4-6H,7H2,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZNSNGPAZVSGPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NCC1=C(C=CC=C1F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-(6-fluorobenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzohydrazide](/img/structure/B2874321.png)
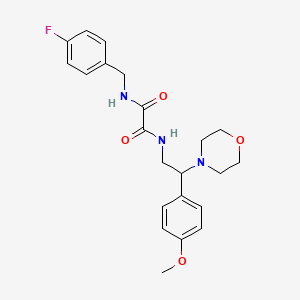
![4-(N,N-dimethylsulfamoyl)-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide](/img/structure/B2874326.png)


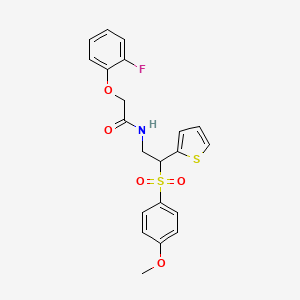
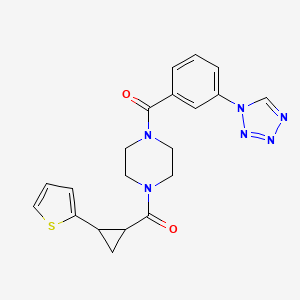
![(2S,3S)-2-[(6-Chloropyridine-2-carbonyl)amino]-3-methylpentanoic acid](/img/structure/B2874332.png)
![N-benzyl-2-[(2-fluorophenyl)methylsulfanyl]quinazolin-4-amine](/img/structure/B2874335.png)
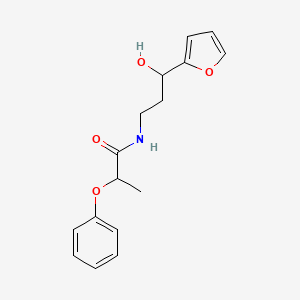
![N-(propan-2-yl)-2-[(1,2,3,4-tetrahydroquinolin-6-yl)formamido]acetamide hydrochloride](/img/structure/B2874339.png)
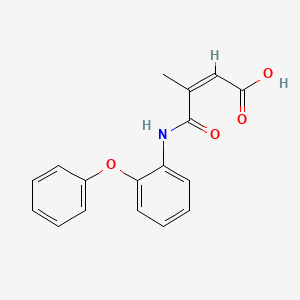
![3-isopentyl-5-methyl-2-((3-methylbenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2874342.png)
